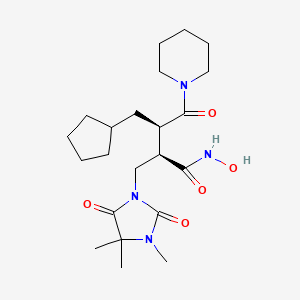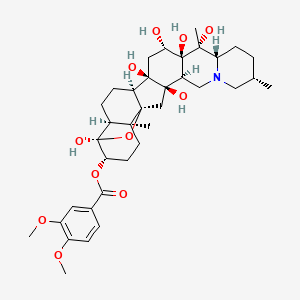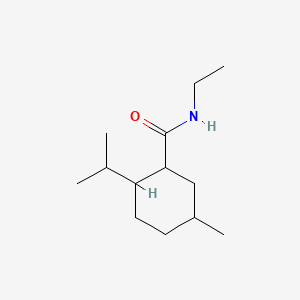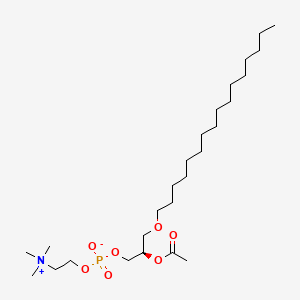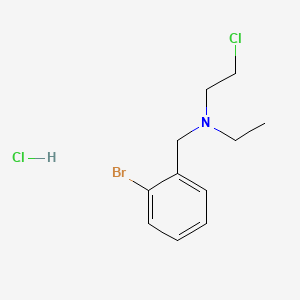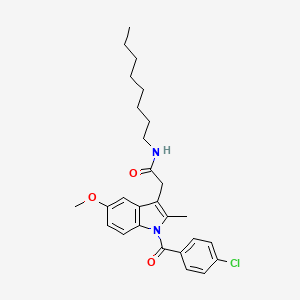
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide
Descripción general
Descripción
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide, also known as O-2050, is a synthetic compound that belongs to the family of indole-derived opioids. It was first synthesized in the late 1970s and has since been extensively studied for its potential use in pain management and other medical applications. In
Aplicaciones Científicas De Investigación
- This compound is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). It has been found to be a potent but selective inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The IC50 values for the inhibition of ovine COX-1 and human recombinant COX-2 are 66 μM and 40 nM, respectively . This selectivity could make it a valuable tool in pharmaceutical research, particularly in the development of new anti-inflammatory drugs .
- In chemical biology, this compound has been used in the study of cage complexes. Specifically, a [Pd2L4]4+ cage complex has been shown to bind n-octyl glycosides in DCM/DMSO solution with Ka ≈ 51 M−1 for n-Oct-β-D-Glc and Ka ≈ 29 M−1 for n-Oct-β-D-Gal . This suggests potential applications in the study of host-guest chemistry and molecular recognition .
- This compound is soluble in organic solvents such as ethanol and dimethyl formamide (DMF), with solubilities of approximately 2 and 27 mg/ml, respectively . It is also sparingly soluble in aqueous buffers . These properties could make it useful in various laboratory procedures, particularly those requiring the dissolution of the compound in different solvents .
Pharmaceutical Research
Chemical Biology
Laboratory Procedures
- This compound can be used in immunofluorescence experiments. For instance, it can be included in the buffer solution (at a concentration of 0.5%) used to permeabilize samples . This can help to improve the penetration of antibodies into the samples, thereby enhancing the detection of target proteins .
- In the field of supramolecular chemistry, this compound has been used in the study of cage complexes. Specifically, a [Pd2L4]4+ cage complex has been shown to bind n-octyl glycosides in DCM/DMSO solution . This suggests potential applications in the study of host-guest chemistry and molecular recognition .
- This compound is stable for at least two years when stored at -20°C . It is supplied as a crystalline solid and can be dissolved in an organic solvent purged with an inert gas . The solubility of this compound in organic solvents such as ethanol and dimethyl formamide (DMF) is approximately 2 and 27 mg/ml, respectively . It is also sparingly soluble in aqueous buffers . These properties could make it useful in various laboratory procedures, particularly those requiring the dissolution of the compound in different solvents .
Immunofluorescence Experiments
Molecular Recognition
Chemical Storage and Stability
Propiedades
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
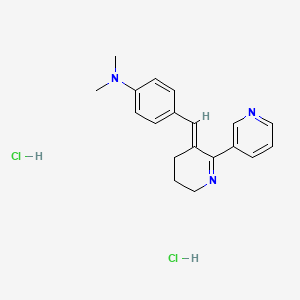
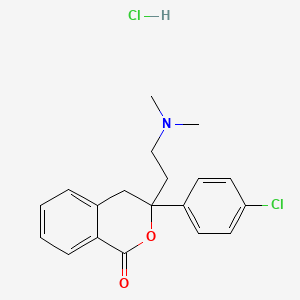
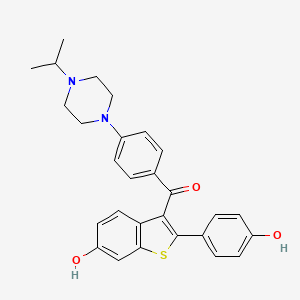
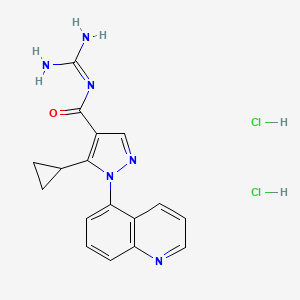
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
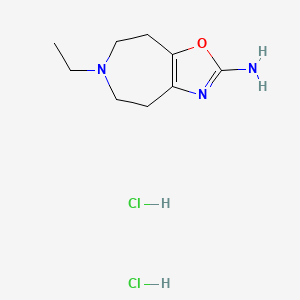
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
